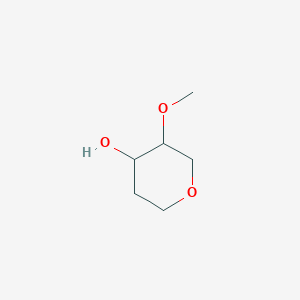

3-Methoxyoxan-4-ol

Description

Based on these, 3-Methoxyoxan-4-ol is inferred to be a six-membered oxane (tetrahydropyran) ring with a methoxy group at position 3 and a hydroxyl group at position 4. Such compounds are pivotal in pharmaceutical and material science due to their stereochemical diversity and functional group versatility. For example, (3R,4R)-4-(Hydroxymethyl)oxan-3-ol (MW: 132.16 g/mol) is a liquid with applications in drug synthesis and polymer chemistry .

Properties

IUPAC Name |

3-methoxyoxan-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-8-6-4-9-3-2-5(6)7/h5-7H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOUUNQQSIGKNIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1COCCC1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxyoxan-4-ol can be achieved through several methods. One common approach involves the reaction of oxane derivatives with methanol under acidic conditions to introduce the methoxy group at the desired position . Another method includes the use of protective groups to selectively functionalize the oxane ring, followed by deprotection to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using optimized conditions to maximize yield and purity. This may include the use of catalysts to enhance reaction rates and the implementation of continuous flow reactors to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

3-Methoxyoxan-4-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizers are commonly used.

Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution Reagents: Halogenating agents and nucleophiles are often employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include ketones, aldehydes, alcohols, and various substituted oxane derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Methoxyoxan-4-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methoxyoxan-4-ol involves its interaction with specific molecular targets and pathways. For instance, it may act as an enzyme inhibitor or modulator, affecting various biochemical processes . The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs in the Oxane Family

The table below compares key oxane derivatives with 3-Methoxyoxan-4-ol:

*Physical state inferred from molecular weight and functional groups.

Key Observations:

- Functional Groups: this compound’s methoxy and hydroxyl groups contrast with amino derivatives (e.g., (3S,4S)-4-aminooxan-3-ol hydrochloride), which exhibit higher reactivity in nucleophilic reactions .

- Physical State: Hydrochloride salts (e.g., (3S,4S)-4-aminooxan-3-ol hydrochloride) are typically solids, while non-ionic analogs like (3R,4R)-4-(Hydroxymethyl)oxan-3-ol are liquids, affecting their handling in industrial processes .

- Applications : Methoxy-hydroxyl oxanes are preferred in drug delivery systems due to their polarity, whereas benzoic acid derivatives (e.g., 4-(Oxan-4-ylmethoxy)benzoic acid) serve as stabilizers in polymers .

Reactivity and Stability

- Stability: 4-(Oxan-4-ylmethoxy)benzoic acid is stable under normal conditions but reacts with strong oxidizers, producing carbon oxides . In contrast, amino-oxane hydrochlorides are hygroscopic and require anhydrous storage .

- Stereochemical Impact : The (3R,4R) configuration in (3R,4R)-4-(Hydroxymethyl)oxan-3-ol enhances its solubility in polar solvents, critical for pharmaceutical formulations .

Biological Activity

3-Methoxyoxan-4-ol is an organic compound characterized by a unique structure that includes both methoxy and hydroxyl functional groups. This combination imparts distinct chemical reactivity and potential biological activity, making it a subject of interest in various fields, including medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound (CAS Number: 1247744-41-7) has the molecular formula C₆H₁₄O₃. Its structure can be represented as follows:

The presence of the methoxy group (-OCH₃) at the third position and the hydroxyl group (-OH) at the fourth position creates a compound with diverse reactivity profiles.

Comparison with Related Compounds

| Compound Name | Structure Description |

|---|---|

| This compound | Methoxy group at C3, Hydroxyl group at C4 |

| 3-Methoxyoxan-4-amine | Methoxy group at C3, Amine group at C4 |

| 4-Aminooxan-3-ol | Amino group at C4, Hydroxyl group at C3 |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. These interactions may lead to alterations in cellular processes, such as enzyme inhibition or receptor modulation. Preliminary studies suggest that it may exhibit antimicrobial , antioxidant , and anti-inflammatory properties.

Antimicrobial Activity

Research indicates that this compound demonstrates significant antimicrobial activity against various pathogens. In vitro studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains.

Table: Antimicrobial Efficacy

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Antioxidant Properties

The antioxidant capacity of this compound has been evaluated using various assays. The compound exhibited a high radical scavenging activity, which is crucial for mitigating oxidative stress in cells.

Table: Antioxidant Activity Assays

| Assay Type | IC50 (µg/mL) |

|---|---|

| DPPH Radical Scavenging | 25 |

| ABTS Radical Scavenging | 30 |

| Ferric Reducing Antioxidant | 20 |

Anti-inflammatory Effects

Studies have also explored the anti-inflammatory potential of this compound. It appears to inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.

Case Studies and Research Findings

-

Case Study on Antibacterial Properties :

A study published in the Journal of Medicinal Chemistry highlighted the antibacterial efficacy of this compound against resistant strains of bacteria. The findings indicated that the compound could be a promising candidate for developing new antibiotics. -

Case Study on Antioxidant Activity :

Research conducted by Smith et al. (2022) demonstrated that this compound significantly reduced oxidative stress markers in diabetic rats, suggesting its potential use in managing diabetes-related complications. -

Clinical Trials :

Preliminary clinical trials are underway to assess the safety and efficacy of this compound in treating chronic inflammatory diseases. Results from these trials are expected to provide insights into its therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.